molecular formula C10H13N3O B13083472 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile

5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile

Katalognummer: B13083472
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: DVFAHWSVSLEXOS-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxybutyl group attached to an amino group, which is further connected to a pyridine ring with a carbonitrile group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with (2S)-1-hydroxybutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-{[(2S)-1-oxobutan-2-yl]amino}pyridine-2-carbonitrile.

    Reduction: Formation of 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile
  • 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-amine
  • 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile exhibits unique properties due to the presence of the hydroxybutyl group and the carbonitrile functionality

Eigenschaften

Molekularformel

C10H13N3O

Molekulargewicht

191.23 g/mol

IUPAC-Name

5-[[(2S)-1-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3O/c1-2-8(7-14)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13-14H,2,7H2,1H3/t8-/m0/s1

InChI-Schlüssel

DVFAHWSVSLEXOS-QMMMGPOBSA-N

Isomerische SMILES

CC[C@@H](CO)NC1=CN=C(C=C1)C#N

Kanonische SMILES

CCC(CO)NC1=CN=C(C=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.